5-(Cyclopentylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
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Description
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential applications in various fields . They are characterized by a fused ring structure and can exhibit a variety of properties depending on their specific substitutions .
Synthesis Analysis
While specific synthesis methods for “5-(Cyclopentylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one” are not available, similar compounds have been synthesized using palladium-catalyzed reactions . These methods involve the reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused ring structure . The specific structure of “this compound” would depend on the positions and orientations of the cyclopentylmethyl, ethoxyphenyl, and pyrazinone groups.Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on its specific structure and the conditions under which it is used. Similar compounds have been shown to participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds have been shown to exhibit excellent thermal stability .Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(cyclopentylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-25-17-9-7-16(8-10-17)18-13-19-20(24)22(11-12-23(19)21-18)14-15-5-3-4-6-15/h7-13,15H,2-6,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEXXAUCZQQYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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